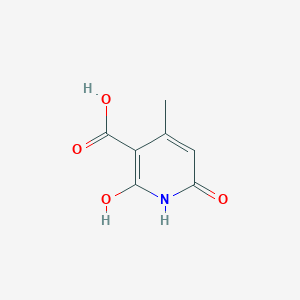

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is used as a building block for various chemical compounds . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 2-pyridone ring . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound involve the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid . Other active methylene nitriles were also introduced in the reaction .Applications De Recherche Scientifique

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which share structural similarities with 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been extensively studied for their antioxidant properties. The structure-activity relationships (SARs) of HCAs indicate that the presence of an unsaturated bond on the side chain and modifications on the aromatic ring, such as hydroxylation, significantly enhance antioxidant activity. These findings suggest potential applications of this compound in developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biotechnological Production and Applications

The compound is also relevant in biotechnological contexts, particularly in the production of lactic acid from biomass. Lactic acid serves as a precursor for biodegradable polymers and various chemicals, indicating that derivatives of this compound could potentially be utilized in similar biotechnological applications (Gao et al., 2011).

Drug Synthesis Applications

Levulinic acid, which has functional groups similar to those in this compound, is a key biomass-derived chemical used in drug synthesis. The presence of carbonyl and carboxyl groups provides flexibility and diversity in drug synthesis, making it cost-effective and cleaner. This suggests that this compound could have similar applications in the field of medicine, particularly in cancer treatment and medical materials (Zhang et al., 2021).

Cosmetic and Therapeutic Formulations

Hydroxy acids, closely related to this compound, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications include treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The understanding of these compounds' biological mechanisms suggests potential skin care applications for this compound (Kornhauser et al., 2010).

Mécanisme D'action

Target of Action

It is used for the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties .

Mode of Action

It is known that the compound is used in the synthesis of analogs of lucanthone . Lucanthone is an antitumor agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death .

Biochemical Pathways

As a precursor to lucanthone analogs, it may be involved in pathways related to dna replication and cell division .

Result of Action

As a precursor to lucanthone analogs, it may contribute to the induction of dna damage and cell death .

Propriétés

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-3-2-4(9)8-6(10)5(3)7(11)12/h2H,1H3,(H,11,12)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNZFBULEPJXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419545 | |

| Record name | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116448-19-2 | |

| Record name | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3045853.png)

![2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B3045858.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B3045860.png)

![Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B3045861.png)

![4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid](/img/structure/B3045862.png)

![3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole](/img/structure/B3045868.png)

![1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3045870.png)